2-[1-(3-methylphenoxy)ethyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole
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Overview
Description
2-[1-(3-METHYLPHENOXY)ETHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-METHYLPHENOXY)ETHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol, ethyl bromide, propargyl bromide, and 1H-1,3-benzodiazole.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-METHYLPHENOXY)ETHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[1-(3-METHYLPHENOXY)ETHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-(3-METHYLPHENOXY)ETHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in inflammation or cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methylbenzimidazole: A derivative with a methyl group attached to the benzimidazole ring.
Propargylbenzimidazole: A derivative with a propargyl group attached to the benzimidazole ring.
Uniqueness
2-[1-(3-METHYLPHENOXY)ETHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both 3-methylphenoxy and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C19H18N2O |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[1-(3-methylphenoxy)ethyl]-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C19H18N2O/c1-4-12-21-18-11-6-5-10-17(18)20-19(21)15(3)22-16-9-7-8-14(2)13-16/h1,5-11,13,15H,12H2,2-3H3 |
InChI Key |
HYDSRECVZUPCRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=NC3=CC=CC=C3N2CC#C |
Origin of Product |
United States |
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